REACTION_CXSMILES
|
C([Al]CC(C)C)C(C)C.[N:10]1([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([C:21](OC)=[O:22])[N:16]=2)[CH:14]=[CH:13][CH:12]=[CH:11]1.C([O-])(=O)C(C(C([O-])=O)O)O.[K+].[Na+]>C1(C)C=CC=CC=1>[N:10]1([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([CH2:21][OH:22])[N:16]=2)[CH:11]=[CH:12][CH:13]=[CH:14]1 |f:2.3.4,^1:1|
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Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)[Al]CC(C)C
|
Name
|
product
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
N1(C=CC=C1)C1=NC(=CC=C1)C(=O)OC
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
aqueous molar solution
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C(O)C(=O)[O-])(=O)[O-].[K+].[Na+]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-30 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at -30° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 10° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 16 hours at room temperature
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The decanted organic phase was dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=CC=C1)C1=NC(=CC=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |